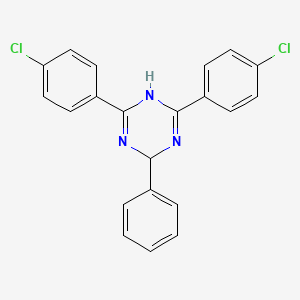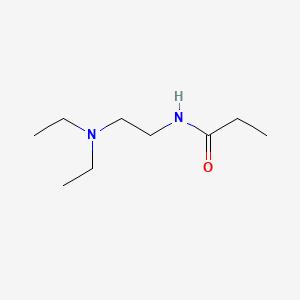
(6-cyanonaphthalen-2-yl) 4-octylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-cyanonaphthalen-2-yl) 4-octylbenzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and naphthalene, featuring a cyano group at the 6-position of the naphthalene ring and an octyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-octylbenzoate typically involves the esterification of 6-cyanonaphthalene-2-ol with 4-octylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-octylbenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 6-cyanonaphthalene-2-carboxylic acid.
Reduction: 6-aminonaphthalene-2-yl 4-octylbenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(6-cyanonaphthalen-2-yl) 4-octylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-octylbenzoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure but with a methyl group instead of an octyl group.
(6-cyanonaphthalen-2-yl) 4-ethylbenzoate: Similar structure but with an ethyl group instead of an octyl group.
(6-cyanonaphthalen-2-yl) 4-propylbenzoate: Similar structure but with a propyl group instead of an octyl group.
Uniqueness
The presence of the octyl group in (6-cyanonaphthalen-2-yl) 4-octylbenzoate imparts unique hydrophobic properties, making it more suitable for applications requiring increased lipophilicity. This can enhance its solubility in non-polar solvents and its interaction with hydrophobic environments, distinguishing it from its shorter alkyl chain analogs.
Properties
CAS No. |
62622-36-0 |
|---|---|
Molecular Formula |
C26H27NO2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-octylbenzoate |
InChI |
InChI=1S/C26H27NO2/c1-2-3-4-5-6-7-8-20-9-12-22(13-10-20)26(28)29-25-16-15-23-17-21(19-27)11-14-24(23)18-25/h9-18H,2-8H2,1H3 |
InChI Key |
JTIZQKIACXURIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


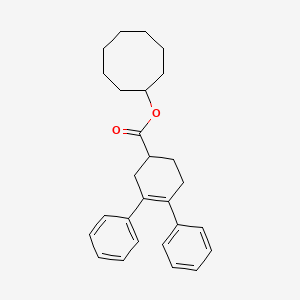
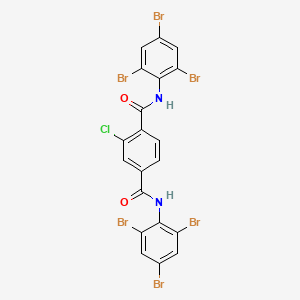
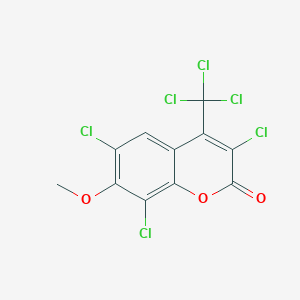
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
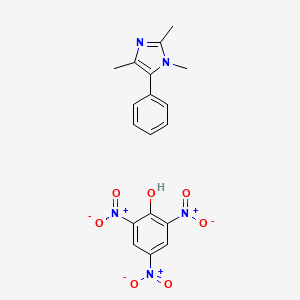
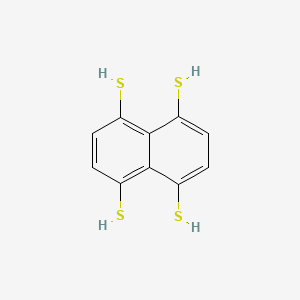
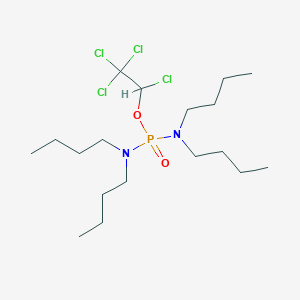
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
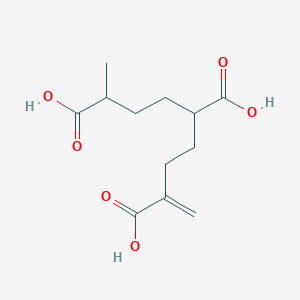
![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)
